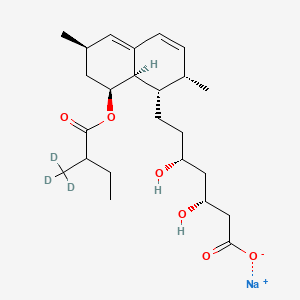

Lovastatin-d3 Hydroxy Acid Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H37NaO6 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

InChI Key |

LXZBFUBRYYVRQJ-QRVNCVFZSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lovastatin-d3 Hydroxy Acid Sodium Salt: Properties, Application, and Bioanalytical Methodologies

This guide provides a comprehensive technical overview of Lovastatin-d3 Hydroxy Acid Sodium Salt, a critical reagent in modern bioanalytical research. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, its pivotal role as an internal standard, and a detailed, field-proven protocol for its application in liquid chromatography-mass spectrometry (LC-MS) based assays. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of international regulatory guidelines.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and reliability of the data are paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, serving to correct for variability during sample processing and analysis.[1] Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are widely recognized as the "gold standard."[1] this compound is a SIL internal standard for Lovastatin Hydroxy Acid, the active metabolite of the cholesterol-lowering drug Lovastatin.[2][3] By incorporating deuterium, a stable isotope of hydrogen, this compound is chemically and physically almost identical to the endogenous analyte, differing only in its mass-to-charge ratio (m/z).[1] This near-identical behavior ensures that it effectively tracks the analyte throughout the entire analytical workflow, from extraction to detection, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][4]

Physicochemical Properties of this compound

The Chemical Abstracts Service (CAS) number for this compound is 1217528-38-5 .[5][6] It is important to note that related structures may have different CAS numbers, and researchers should verify the specific identity of their reference material. For instance, another cited CAS number for a similar compound is 1279029-75-2.[7][8]

| Property | Value | Source |

| CAS Number | 1217528-38-5 | [5][6] |

| Molecular Formula | C24H34D3NaO6 | [6] |

| Molecular Weight | 447.56 g/mol | [6] |

| IUPAC Name | sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | [5] |

| Parent Drug | Lovastatin | [5] |

| Form | Crystalline solid | [9] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 10 mg/ml).[9] | [9] |

| Storage | -20°C | [9] |

| Stability | ≥ 4 years at -20°C | [9] |

Application as an Internal Standard in Bioanalytical Method Validation

The primary application of this compound is as an internal standard in the quantitative analysis of Lovastatin Hydroxy Acid in biological matrices such as plasma and serum.[2][10] Its use is integral to bioanalytical method validation, a process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The ICH M10 guideline provides a global standard for bioanalytical method validation, ensuring data quality and consistency.[1][11]

Rationale for Use in LC-MS Assays

In liquid chromatography-mass spectrometry (LC-MS) assays, the SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source. Any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the IS to a similar degree. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be normalized, leading to more accurate and precise quantification.

Experimental Protocol: Quantification of Lovastatin Hydroxy Acid in Human Plasma

This section provides a detailed, step-by-step protocol for the use of this compound as an internal standard in a typical LC-MS/MS assay for the quantification of Lovastatin Hydroxy Acid in human plasma. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Lovastatin Hydroxy Acid reference standard

-

This compound (Internal Standard)

-

Human plasma (blank, from at least 6 individual sources for selectivity assessment)[12]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the Lovastatin Hydroxy Acid reference standard and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Lovastatin Hydroxy Acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the blank plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve Standards:

-

Spike appropriate volumes of the Lovastatin Hydroxy Acid working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 to 1000 ng/mL.[10]

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with Lovastatin Hydroxy Acid. These should be prepared from a separate weighing of the reference standard.

-

Sample Preparation (Solid Phase Extraction)

The following workflow outlines the sample extraction process:

Caption: Core parameters for bioanalytical method validation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lovastatin's active metabolite in biological matrices. Its properties as a stable isotope-labeled internal standard align perfectly with the rigorous demands of modern bioanalytical science and regulatory expectations. The protocol and validation framework presented in this guide offer a robust starting point for researchers and drug development professionals, enabling the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.

References

- Lovastatin-D3 Hydroxy Acid (Na Salt) | CAS 1217528-38-5 - Veeprho.

- Epi Lovastatin Hydroxy Acid-d3 Sodium Salt - KM Pharma Solution Priv

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines - Benchchem.

- Lovastatin-impurities - Pharmaffili

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M

- Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA.

- Lovastatin EP Impurity B-d3 Sodium Salt(this compound) | 1279029-75-2 - ChemicalBook.

- Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed.

- Lovastatin-d3 hydroxy acid sodium | Stable Isotope - MedchemExpress.com.

- ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA).

- PRODUCT INFORM

- Determination of lovastatin hydroxy acid in female B6C3F1 mouse serum - PubMed - NIH.

- Microbial Production and Biomedical Applications of Lovast

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. kmpharma.in [kmpharma.in]

- 8. Lovastatin EP Impurity B-d3 Sodium Salt(this compound) | 1279029-75-2 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Determination of lovastatin hydroxy acid in female B6C3F1 mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. pmda.go.jp [pmda.go.jp]

Lovastatin-d3 Hydroxy Acid Sodium Salt mechanism of action

Dual-Mechanism: Pharmacological Target Engagement & Bioanalytical Precision

Executive Summary

Lovastatin-d3 Hydroxy Acid Sodium Salt is a specialized stable isotope-labeled reference standard used primarily in the quantitative bioanalysis of Lovastatin metabolites. While the non-labeled hydroxy acid moiety represents the pharmacologically active inhibitor of HMG-CoA reductase, the deuterated (d3) sodium salt form serves a critical role as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

This guide dissects the compound’s utility through two distinct lenses:

-

Biological Mechanism: How the hydroxy acid pharmacophore inhibits cholesterol biosynthesis.[]

-

Analytical Mechanism: How the d3-isotope enables precise quantification in complex biological matrices by correcting for ionization suppression and extraction variability.

Part 1: Chemical Identity & Structural Dynamics

The compound exists in a dynamic equilibrium that defines both its therapeutic efficacy and its analytical challenges.

| Feature | Specification | Technical Note |

| Active Moiety | Open-ring structure formed by hydrolysis of the Lovastatin lactone (prodrug). | |

| Salt Form | Sodium ( | Increases aqueous solubility and stability of the open acid form in solid state. |

| Isotope Label | Deuterium ( | Typically labeled on the 2-methylbutyrate side chain. Mass shift +3 Da. |

| Molecular Weight | ~445.5 g/mol | Includes Sodium and Deuterium contributions. |

| Solubility | Water, Methanol | Highly soluble in polar solvents; insoluble in non-polar organics (unlike the lactone). |

The Interconversion Paradox

The core technical challenge in working with this compound is the pH-dependent interconversion between the Lactone (prodrug) and the Hydroxy Acid (active metabolite).

-

Acidic pH (< 5): Promotes dehydration and ring-closure, converting the Hydroxy Acid back to the Lactone.

-

Alkaline pH (> 8): Stabilizes the Hydroxy Acid form.

Critical Handling Rule: When preparing stock solutions of this compound, maintain a pH > 8.0. Avoid acidification during extraction unless measuring the lactone form.

Part 2: Pharmacological Mechanism (Target Interaction)

Although the d3-labeled version is an analytical tool, it mimics the biological mechanism of the drug exactly. Understanding this interaction is vital for designing potency assays or interpreting pharmacokinetic (PK) data.

HMG-CoA Reductase Inhibition

The Lovastatin hydroxy acid moiety functions as a competitive, reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.[2][3]

-

Structural Mimicry: The open

-hydroxy acid chain mimics the HMG moiety of the natural substrate (HMG-CoA). -

High-Affinity Binding: The inhibitor binds to the enzyme's active site with a

of approximately 0.6 nM (significantly higher affinity than the natural substrate). -

Conformational Change: Upon binding, the hydrophobic decalin ring of Lovastatin displaces the "flap" domain of the enzyme (specifically residues near His-381), effectively sealing the active site and preventing the reduction of HMG-CoA to Mevalonate.

Figure 1: The pharmacological blockade of the mevalonate pathway by Lovastatin Hydroxy Acid.

Part 3: Analytical Mechanism (The "d3" Utility)

In drug development, this compound is the "Gold Standard" Internal Standard (IS) for LC-MS/MS assays. Its mechanism of action here is Isotope Dilution.

Why d3? (The Matrix Effect Solution)

Bioanalysis of statins in plasma is plagued by "matrix effects"—unpredictable suppression or enhancement of ionization in the mass spectrometer source due to co-eluting phospholipids.

-

Co-Elution: Because the d3-analog is chemically identical to the analyte (Lovastatin Acid), it co-elutes at the exact same retention time.

-

Identical Ionization: Any suppression affecting the analyte affects the d3-IS to the exact same degree.

-

Ratio Correction: By quantifying the ratio of Analyte Area / IS Area, the variability is mathematically cancelled out.

Mechanism of Detection (LC-MS/MS):

-

Ionization: Electrospray Ionization (ESI).[4]

-

Polarity: Negative Mode (ESI-) is often preferred for the acid form to generate

ions, though Positive Mode (ESI+) forming -

Differentiation: The Mass Spectrometer filters ions based on Mass-to-Charge ratio (

). The d3-IS is 3 units heavier, allowing distinct detection despite co-elution.

Part 4: Validated Experimental Protocol

Objective: Quantification of Lovastatin Hydroxy Acid in Human Plasma using this compound as IS.

1. Reagent Preparation

-

Stock Solution: Dissolve this compound in Methanol:Water (50:50) adjusted to pH 8.0 with ammonium hydroxide.

-

Why? Pure methanol can sometimes promote esterification; acidic pH promotes lactonization.

-

-

Working IS Solution: Dilute to ~50 ng/mL in 10 mM Ammonium Acetate.

2. Sample Extraction (Liquid-Liquid Extraction)

-

Step A: Aliquot 200 µL Plasma + 20 µL d3-IS Working Solution.

-

Step B (Buffering): Add 100 µL Ammonium Acetate Buffer (pH 4.5) .

-

Note: While alkaline pH stabilizes the salt, extraction efficiency into organic solvents is often better at slightly acidic pH. However, the extraction must be fast to prevent lactonization. Alternatively, use weak anion exchange (WAX) SPE for higher stability.

-

-

Step C (Extraction): Add 1 mL Methyl tert-butyl ether (MTBE) . Vortex 5 mins. Centrifuge.

-

Step D: Evaporate supernatant under Nitrogen at 40°C.

-

Step E: Reconstitute in Mobile Phase.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 50 x 2.0 mm, 3 µm).

-

Mobile Phase:

-

MRM Transitions (Positive Mode Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lovastatin Acid | 423.3 | 321.2 | 25 |

| Lovastatin-d3 Acid (IS) | 426.3 | 324.2 | 25 |

| Lovastatin Lactone (Monitor) | 405.3 | 199.1 | 30 |

Note: Transitions may vary based on specific adducts formed (

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow to prevent data corruption via interconversion.

Figure 2: Analytical workflow emphasizing pH control to preserve the hydroxy acid form.

References

-

Alberts, A. W., et al. (1980). "Mevinolin: A highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent."[7] Proceedings of the National Academy of Sciences. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

- Jemal, M., et al. (2003). "LC-MS/MS determination of statins in biological fluids." Journal of Chromatography B. (Contextualizing the lactone-acid interconversion issues).

-

PubChem Compound Summary. "Lovastatin." National Center for Biotechnology Information. Link

-

Piecha, M., et al. (2009).[8] "Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS." Environmental Chemistry Letters. Link

Sources

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. akjournals.com [akjournals.com]

- 4. Determination of lovastatin in human plasma by ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Lovastatin-d3 Hydroxy Acid Sodium Salt

Introduction

In the landscape of pharmaceutical research and clinical diagnostics, the precision of quantitative analysis is non-negotiable. Lovastatin-d3 Hydroxy Acid Sodium Salt serves as a critical internal standard for the quantification of lovastatin's active metabolite in biological matrices using mass spectrometry.[1] As a deuterated analog, it provides a robust signal for correcting variations during sample preparation and analysis.[2] However, the integrity of any analytical standard is fundamentally dependent on its stability. Degradation of the internal standard can lead to significant quantification errors, compromising the validity of experimental data.

This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. We will delve into its core chemical properties, explore common degradation pathways, and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the accuracy of this standard for their work.

Core Chemical Properties and the Lactone-Hydroxy Acid Equilibrium

Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo by carboxylesterases to its pharmacologically active β-hydroxy acid form.[3][4][5] this compound is the open-ring, deuterated form of this active metabolite.

The stability of this compound is intrinsically linked to the chemical equilibrium between the hydroxy acid and its corresponding lactone.[6] This equilibrium is highly sensitive to environmental conditions, particularly pH.

Caption: The pH-dependent equilibrium between the inactive lactone and active hydroxy acid forms of Lovastatin.

Under acidic conditions (pH < 6), the equilibrium favors the reverse reaction, causing the hydroxy acid to cyclize back into the less soluble lactone form.[7][8] Conversely, at neutral and, most significantly, alkaline pH, the equilibrium strongly favors the hydroxy acid form.[7][9][10] This pH-dependent behavior is the most critical factor governing the compound's stability in solution.

Key Factors Influencing Compound Stability

The chemical integrity of this compound can be compromised by several environmental factors. Understanding these sensitivities is crucial for preventing degradation.

-

pH: As established, pH is the primary determinant of stability in aqueous solutions. The hydroxy acid form is highly susceptible to degradation under strongly acidic conditions (lactonization) and is subject to instantaneous hydrolysis and degradation under strongly alkaline conditions (e.g., 0.05N NaOH).[11][12] Studies on similar statins show the hydroxy acid form is most stable at a pH ≥ 7.[7]

-

Temperature: Thermal stress accelerates chemical degradation.[13] Forced degradation studies show that lovastatin is sensitive to high temperatures.[14] Therefore, long-term storage at low temperatures is essential to minimize degradation rates and preserve the compound's purity.[15]

-

Light: Lovastatin has been shown to be sensitive to light, undergoing photolytic degradation upon exposure.[14][16] This necessitates that the compound, both in solid form and in solution, be protected from light during storage and handling.

-

Oxidation: The molecule is susceptible to oxidative degradation.[11] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of impurities. Storing the compound under an inert gas can mitigate this risk.[17]

-

Solvent Choice and H-D Exchange: For deuterated standards, the choice of solvent is critical not only for chemical stability but also for isotopic stability.[18] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, contributing to the general stability of deuterated compounds.[2] However, there is a risk of hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the environment. This is particularly a risk in protic solvents (e.g., water, methanol, ethanol) or under acidic or basic conditions.[18] Using aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions is highly recommended to preserve isotopic purity.[18]

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to ensure the long-term integrity of this compound.

Data Presentation: Storage Condition Summary

| Form | Storage Duration | Temperature | Atmosphere | Light Condition | Key Considerations |

| Solid (As Supplied) | Long-Term | -20°C or -80°C[15][17] | Dry, Inert Gas (e.g., Argon)[17] | Protect from Light (Amber Vial) | Keep container tightly sealed to prevent moisture uptake.[19] |

| Stock Solution | Long-Term (up to 1 month)[17] | -20°C or -80°C | Inert Gas Overlay | Protect from Light (Amber Vial) | Prepare in high-purity aprotic solvent (e.g., Acetonitrile, DMSO).[18] Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution | Short-Term (Hours to Days)[18] | 2-8°C | Tightly Sealed | Protect from Light (Amber Vial) | Prepare fresh from stock solution daily if possible.[18] If aqueous buffers are required for dilution, use immediately and do not store. |

Best Practices for Handling:

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption.

-

Inert Atmosphere: When handling the solid, work quickly and in a low-humidity environment. If possible, flush the vial with an inert gas like argon or nitrogen before resealing.[17]

-

Solution Preparation: Use high-purity, HPLC-grade or MS-grade aprotic solvents for preparing stock solutions.[18]

-

Avoid Protic Solvents for Storage: While working solutions for LC-MS analysis are often diluted in mobile phase containing water or methanol, these solutions should be prepared fresh and not stored long-term to prevent H-D exchange.[18]

-

Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect solutions from light.

Experimental Protocol: Forced Degradation and Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This protocol serves as a self-validating system to confirm the stability of your standard under various stress conditions.

Experimental Workflow Visualization

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Objective: To evaluate the stability of this compound under various stress conditions and identify major degradation products.

-

Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

Formic Acid or Ammonium Formate (for mobile phase)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

Amber HPLC vials

-

-

Instrumentation (Typical LC-MS/MS):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)

-

Gradient: A suitable gradient to separate the parent compound from potential degradants.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Detection: Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

-

Procedure: a. Prepare a stock solution of the standard at 1 mg/mL in acetonitrile. b. Prepare working solutions at ~10 µg/mL by diluting the stock solution in a 50:50 mixture of ACN:Water. c. Acid Hydrolysis: Mix 1 mL of working solution with 1 mL of 0.1 M HCl. Incubate at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis. d. Base Hydrolysis: Mix 1 mL of working solution with 1 mL of 0.01 M NaOH. Incubate at room temperature for 30 minutes. Neutralize with 1 mL of 0.01 M HCl before analysis. Note: Expect rapid degradation.[11] e. Oxidative Degradation: Mix 1 mL of working solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2 hours, protected from light. f. Thermal Degradation: Place a sealed amber vial of the working solution in an oven at 60°C for 24 hours. g. Photolytic Degradation: Expose a clear vial of the working solution to direct UV light (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in foil. h. Control Sample: Use an unstressed working solution stored at 2-8°C.

-

Data Analysis:

-

Analyze all samples by LC-MS/MS.

-

Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation.

-

Monitor for the appearance of new peaks in the chromatograms, which indicate degradation products. Common degradants include the lactone form, epi-lovastatin, and various oxidation products.[11][20]

-

Conclusion

The stability of this compound is a multifaceted issue governed by its inherent chemical properties and its environment. The compound is particularly sensitive to pH, temperature, and light . As a deuterated standard, preventing H-D exchange by using aprotic solvents for storage is also of high importance.

By implementing the recommended storage conditions—specifically, long-term storage at -20°C or below in a dry, dark, and inert environment —and by following meticulous handling procedures, researchers can ensure the integrity and reliability of this critical internal standard. Regular stability assessments using validated analytical methods provide the ultimate assurance of data quality in quantitative studies.

References

-

Assessment of the hydrolytic degradation of lovastatin by HPLC. (n.d.). Repositorio Académico - Universidad de Chile. Retrieved February 14, 2026, from [Link]

- Javernik, S., & Vovk, I. (2003). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere.

- Tang, B. K., Kalow, W., & Roberts, E. A. (1993). Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. European Journal of Clinical Pharmacology, 44(4), 401-404.

- Xie, X., et al. (2019). Structural insights into the catalytic mechanism of lovastatin hydrolase. Journal of Biological Chemistry.

- EP0486153A2 - Enzymatic hydrolysis of lovastatin acid using an enzyme derived from Clonostachys compactiuscula. (n.d.). Google Patents.

-

Lovastatin hydroxy acid sodium salt | 75225-50-2. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved February 14, 2026, from [Link]

- Safety Data Sheet: Lovastatin hydroxy acid, sodium salt. (2025). Carl ROTH.

-

Structure of lovastatin in (A) lactone form and (B) open hydroxy acid form. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Al-Masri, R., et al. (2017). STABILITY-INDICATING HPLC ASSAY METHOD OF LOVASTATIN. International Journal of Pharmaceutical Sciences and Research.

-

Improving Long-Term Compound Storage in I.DOT Source Plates. (2025). Dispendix. Retrieved February 14, 2026, from [Link]

-

Stability and storage of compounds labelled with radioisotopes. (n.d.). Scilit. Retrieved February 14, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved February 14, 2026, from [Link]

- Espinar, F. O., et al. (2019). Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid metabolite. Food & Function.

-

Lovastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved February 14, 2026, from [Link]

-

How To Properly Store Your Radiolabeled Compounds. (2022). Moravek. Retrieved February 14, 2026, from [Link]

-

Lovastatin-D3 Hydroxy Acid (Na Salt) | CAS 1217528-38-5. (n.d.). Veeprho. Retrieved February 14, 2026, from [Link]

- Eriksen, E. S., et al. (2024).

- Mehta, S. C., & Radebaugh, G. W. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Pharmaceutical Research.

- Stulzer, H. K., et al. (2012).

-

What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Epi Lovastatin Hydroxy Acid (Sodium Salt) | CAS 101400-30-0. (n.d.). Veeprho. Retrieved February 14, 2026, from [Link]

-

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt. (n.d.). Alentris Research Pvt. Ltd. Retrieved February 14, 2026, from [Link]

- Duggan, D. E., et al. (1989).

-

Forced degradation study of statins: a review. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

- Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. (2011).

- Development and Validation of LC-MS/MS Method for the Estimation of Lovastatin and its Metabolite (β-Hydroxy Acid) in Human Plasma. (2017). Impactfactor.org.

-

Lovastatin | C24H36O5. (n.d.). PubChem - NIH. Retrieved February 14, 2026, from [Link]

-

Assessment of the hydrolytic degradation of lovastatin by HPLC. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Vishwakarma, R. A., et al. (1989). Biotransformation of lovastatin. I. Structure elucidation of in vitro and in vivo metabolites in the rat and mouse. Drug Metabolism and Disposition.

- Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025). Toronto Research Chemicals.

- Alvarez-lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Journal of the Chilean Chemical Society.

- Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- Althanoon, Z. A., et al. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties.

- Effects of Long‐Term Storage on the Isotopic Compositions of Different Types of Environmental W

- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the hydrolytic degradation of lovastatin by HPLC [repositorio.uchile.cl]

- 10. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]

- 11. emergingstandards.usp.org [emergingstandards.usp.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. dispendix.com [dispendix.com]

- 16. researchgate.net [researchgate.net]

- 17. Lovastatin sodium salt ≥95% (HPLC), solid, L-type calcium channel blocker, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. carlroth.com [carlroth.com]

- 20. veeprho.com [veeprho.com]

Precision in Pharmacokinetics: The Strategic Implementation of Deuterated Standards in Drug Metabolism Studies

Executive Summary

In the high-stakes environment of drug development, bioanalytical data is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) decision-making. The quantification of drugs in complex biological matrices (plasma, urine, microsomes) is plagued by matrix effects —unpredictable suppression or enhancement of ionization in LC-MS/MS.[1]

This guide details the technical implementation of Deuterated Internal Standards (d-IS) . Unlike structural analogs, d-IS provide a self-correcting analytical system by mirroring the physicochemical behavior of the analyte while remaining mass-resolved. This document moves beyond basic definitions to cover strategic selection, the nuance of the Chromatographic Isotope Effect , and compliance with ICH M10 regulatory guidelines.

Part 1: The Physicochemical Foundation

The Mechanism of Correction

The primary function of a deuterated standard is to compensate for variability in extraction recovery and ionization efficiency. In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, altering the signal response.

Because a d-IS is chemically nearly identical to the analyte, it experiences the same extraction losses and the same ionization environment at the same moment.

-

Analyte:

( -

Standard:

(

By quantifying the Area Ratio (Analyte/IS) rather than absolute area, the system normalizes these fluctuations.

The Chromatographic Isotope Effect (CIE)

A critical, often overlooked phenomenon is that deuterated compounds do not elute at exactly the same time as their protium counterparts.

-

The Shift: In Reversed-Phase LC (RPLC), deuterated isotopologs typically elute slightly earlier than the unlabeled analyte.

-

The Cause: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity and reduced interaction with the C18 stationary phase.

-

The Risk: If the shift is too large, the IS may elute outside the specific "matrix suppression zone" of the analyte, rendering it ineffective.

or

Part 2: Strategic Selection & Synthesis

Selecting the right d-IS is an engineering decision, not just a catalog purchase.

The "Rule of +3" (Mass Shift)

To prevent Spectral Cross-talk , the mass difference must account for the natural isotopic abundance of the analyte.

-

Requirement: The d-IS must be at least +3 Da heavier than the analyte.[2]

-

Reasoning: The natural abundance of

creates an "M+1" and "M+2" signal for the analyte. If a d-2 IS is used, the analyte's M+2 isotope will contribute to the IS channel, biasing the baseline. -

Halogenated Drugs: For molecules with Chlorine or Bromine, a shift of +5 to +7 Da is often required due to the wide natural isotope patterns of Cl and Br.

The "Acidic Proton" Trap (Stability)

Never place deuterium labels on exchangeable moieties (hydroxyl -OH, amine -NH, thiol -SH).

-

Mechanism: These protons rapidly exchange with solvent water (

) during extraction and LC separation. A d-IS labeled on an amine will revert to a non-deuterated form within seconds in an aqueous mobile phase. -

Solution: Labels must be placed on the carbon backbone (aliphatic or aromatic rings) where the C-D bond is inert.

Metabolic Hotspots

If the d-IS is intended for use in metabolic stability studies (e.g., microsome incubation), the deuterium label must not be placed at the primary site of metabolism.

-

Kinetic Isotope Effect (KIE): Breaking a C-D bond is energetically more difficult than a C-H bond (

). Placing a label at the metabolic soft spot will artificially stabilize the IS, causing it to disappear slower than the analyte, skewing the ratio.

Part 3: Experimental Protocol (Validated Workflow)

The following workflow adheres to ICH M10 standards for Bioanalytical Method Validation.

Materials

-

Matrix: Human Plasma (K2EDTA).

-

Analyte: Target Drug (

ng/mL). -

Internal Standard: Deuterated Analog (

-Drug), spiked at a constant 50 ng/mL.

Step-by-Step Procedure

-

IS Working Solution: Prepare

-IS in 50:50 Methanol:Water. Note: Ensure solubility to prevent precipitation upon spiking. -

Spiking: Aliquot 50

L of plasma sample. Add 10-

Crucial Step: The IS must equilibrate with the matrix proteins before precipitation to mimic protein binding.

-

-

Protein Precipitation (PPT): Add 200

L Acetonitrile (cold). Vortex 1 min. Centrifuge at 10,000 x g for 10 min. -

Supernatant Transfer: Transfer 100

L supernatant to a clean plate. Dilute 1:1 with water (to match initial mobile phase strength). -

LC-MS/MS Analysis: Inject 5

L onto a C18 column. Monitor MRM transitions for Analyte and IS simultaneously.

Data Visualization: The Bioanalytical Workflow

Figure 1: Standardized Bioanalytical Workflow incorporating Deuterated Internal Standards (d-IS).

Part 4: Validation & Troubleshooting

Assessing Matrix Effects (The Matuszewski Method)

To validate that the d-IS is working, you must calculate the Matrix Factor (MF) .[1]

-

IS-Normalized MF:

-

Target: The IS-Normalized MF should be close to 1.0 . If the Analyte is suppressed by 50% (

), the IS should also be suppressed by 50% (

Troubleshooting Guide

| Issue | Symptom | Root Cause | Corrective Action |

| Signal Cross-talk | IS peak appears in Analyte channel (or vice versa). | Mass difference too small (<3 Da) or isotopic impurity. | Use d-IS with higher mass shift (+5 Da). Check isotopic purity certificate. |

| RT Shift | d-IS elutes >0.2 min earlier than Analyte. | High deuterium count on aliphatic chain (Chromatographic Isotope Effect). | Use less lipophilic column (C8 vs C18) or switch to |

| Signal Drift | IS response decreases over run time. | D/H Exchange on acidic protons.[3] | Verify label position.[2] Ensure mobile phase pH does not catalyze exchange. |

Decision Logic for IS Selection

Figure 2: Decision Matrix for the selection of robust Deuterated Internal Standards.

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4] [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

-

Wang, S., & Cyronak, M. (2013). Internal Standard Selection in Bioanalysis.[4] In Handbook of LC-MS Bioanalysis. Wiley. [Link]

-

Turowski, M., &zminkowski, P. (2005). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A, 1070(1-2), 1-14. [Link]

Sources

Methodological & Application

Precision Bioanalysis of Lovastatin-d3 Hydroxy Acid: Overcoming Lactone-Acid Interconversion in LC-MS/MS

Abstract & Core Challenge

Lovastatin-d3 Hydroxy Acid is the stable isotope-labeled analog of the active metabolite of Lovastatin. In bioanalytical contexts, it serves as the critical Internal Standard (IS) for quantifying the pharmacologically active form of the drug.

The central challenge in quantifying Lovastatin (prodrug/lactone) and Lovastatin Hydroxy Acid (active metabolite) is their dynamic interconversion . This equilibrium is sensitive to pH, temperature, and solvent choice.

-

Acidic conditions drive lactonization (Acid

Lactone). -

Basic conditions drive hydrolysis (Lactone

Acid). -

Plasma Esterases enzymatically convert Lactone

Acid ex vivo.

This protocol details a self-validating LC-MS/MS workflow designed to "freeze" this equilibrium, ensuring that the measured ratio reflects the in vivo state, not an artifact of sample preparation.

Chemical & Physical Properties[1][2]

| Property | Lovastatin (Lactone) | Lovastatin Hydroxy Acid (Active) | Lovastatin-d3 Hydroxy Acid (IS) |

| Role | Prodrug | Active Metabolite | Internal Standard |

| State | Lipophilic, Neutral | Polar, Acidic (Anionic at phys. pH) | Polar, Acidic |

| Stability Risk | Hydrolyzes at pH > 7 | Lactonizes at pH < 4 | Lactonizes at pH < 4 |

| Ionization (ESI) | Positive | Negative | Matches Analyte |

| Key Mass Shift | Parent | +18 Da (Water addition) | +3 Da (Deuterium) |

Mechanism of Interconversion

Understanding the equilibrium is prerequisite to accurate quantification. The diagram below illustrates the pH-dependent pathways that must be controlled.

Figure 1: The dynamic equilibrium between Lovastatin Lactone and Hydroxy Acid. Bioanalytical errors occur when this equilibrium shifts during extraction or chromatography.

Critical Handling Strategy (The "Why")

The Stabilizing Buffer (Ammonium Acetate)

Standard acidic mobile phases (0.1% Formic Acid, pH ~2.7) are forbidden for equilibrium analysis because they catalyze on-column lactonization of the hydroxy acid.

-

Solution: Use Ammonium Acetate (pH 4.5 - 5.0) . This pH is the "isoelectric" safety zone where both hydrolysis and lactonization rates are minimal.

Temperature Control

Plasma esterases remain active after blood draw.

-

Requirement: All sample processing must occur in an ice bath (4°C).

-

Inhibition: Immediate addition of cold acetonitrile precipitates proteins and halts enzymatic activity.

Solvent Selection

Avoid Methanol in acidic conditions.

-

Risk: Carboxylic acids can react with methanol to form methyl esters (an artifact).

-

Protocol: Use Acetonitrile for precipitation and reconstitution.

Experimental Protocol

Reagents & Stock Preparation[2]

-

Analyte Stock: Lovastatin Hydroxy Acid (often supplied as Sodium Salt).[1][2] Dissolve in 50:50 Acetonitrile:Water (buffered to pH 7).

-

IS Stock: Lovastatin-d3 Hydroxy Acid.[2]

-

Buffer Solution: 5 mM Ammonium Acetate adjusted to pH 4.5 with dilute Formic Acid.

Sample Preparation (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) for sensitivity and cleanliness, but pH control during extraction is vital.

-

Thawing: Thaw plasma samples in an ice bath (4°C).

-

Aliquot: Transfer 200 µL plasma to a cold tube.

-

IS Addition: Add 20 µL of Lovastatin-d3 Hydroxy Acid working solution.

-

Buffering: Add 100 µL of Ammonium Acetate (pH 4.5) . This locks the equilibrium.

-

Extraction: Add 1.5 mL Ethyl Acetate or TBME (Methyl tert-butyl ether) .

-

Agitation: Vortex 5 min; Centrifuge at 4000g for 5 min (4°C).

-

Evaporation: Transfer supernatant to a clean tube. Evaporate under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase (see below). Crucial: The reconstitution solvent must match the mobile phase pH.

LC-MS/MS Conditions

-

Column: C18 (e.g., Agilent Zorbax Eclipse or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.02% Formic Acid (pH adjusted to 4.5).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 30% B (Re-equilibration is critical).

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters[4][5][6]

-

Ionization: ESI Positive or Negative (Method Dependent).

-

Note: While Acid forms ionize well in Negative mode (

), many modern labs use Positive mode (

-

-

Transitions (Example for Positive Mode):

-

Lovastatin Acid:

423.2 -

Lovastatin-d3 Acid (IS):

426.2

-

Bioanalytical Workflow Diagram

Figure 2: Optimized workflow emphasizing pH buffering and temperature control to prevent metabolite interconversion.

Validation & System Suitability

To ensure the method is "self-validating," include these specific checks in every run:

-

The "Conversion Check" QC:

-

IS Response Consistency:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Double Peaks | Lactone/Acid interconversion on-column. | Check Mobile Phase pH. Ensure it is 4.5–5.0. Do not use pure 0.1% Formic Acid. |

| Low IS Recovery | pH during extraction was too low (Lactonization) or too high. | Verify the buffer added to plasma is pH 4.5. Ensure evaporation temp < 40°C. |

| Methyl Ester Artifact | Use of Methanol in acidic conditions. | Switch to Acetonitrile for all prep steps. |

| Drifting RT | Column pH instability. | Ammonium Acetate has low buffering capacity; replace mobile phase daily. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

-

Jemal, M., et al. (2000).[3] Direct-injection LC–MS–MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Guan, X., et al. (2018). Quantitation of lovastatin and its hydroxy acid in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Taylor & Francis. [Link]

-

Vlčková, H., et al. (2012). Simultaneous determination of statins and their metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes and Protocols for Statin Analysis in Human Plasma

Introduction: The Criticality of Accurate Statin Quantification

Statins, inhibitors of HMG-CoA reductase, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. Given their widespread use and the variability in patient response and potential for adverse effects, the accurate quantification of statins in human plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. However, human plasma is a complex biological matrix, replete with proteins, lipids, and other endogenous components that can significantly interfere with analytical measurements. Consequently, robust and reliable sample preparation is the most critical step to ensure the accuracy, precision, and sensitivity of any bioanalytical method for statin analysis.

This comprehensive guide provides an in-depth exploration of the three principal sample preparation techniques for statin analysis in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Moving beyond a simple recitation of steps, this document delves into the fundamental principles of each technique, the rationale behind experimental choices, and detailed, field-proven protocols. Each protocol is designed as a self-validating system, incorporating quality control measures aligned with international bioanalytical method validation guidelines to ensure data integrity.

I. Protein Precipitation (PPT): The Rapid, High-Throughput Approach

Protein precipitation is often the first-line approach for plasma sample preparation due to its simplicity, speed, and amenability to high-throughput automation. The fundamental principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate plasma proteins, thereby releasing the drug into the supernatant for subsequent analysis.

Causality Behind Experimental Choices in PPT

The choice of precipitating agent is a critical determinant of the efficiency of protein removal and the recovery of the target statin.

-

Organic Solvents (Acetonitrile, Methanol, Acetone): These solvents disrupt the hydration shell around proteins, leading to their aggregation and precipitation. Acetonitrile is frequently the solvent of choice due to its ability to produce a cleaner supernatant and its compatibility with reversed-phase liquid chromatography.[1][2] The ratio of the organic solvent to the plasma volume is crucial; a ratio of at least 2:1 (v/v) is generally recommended to ensure efficient protein removal.[1]

-

Acids (Trichloroacetic Acid - TCA): Strong acids like TCA precipitate proteins by neutralizing their surface charges, leading to aggregation. While effective, acid precipitation can sometimes lead to the co-precipitation of analytes and may not be suitable for acid-labile statins.[3]

The inclusion of an internal standard (IS) prior to precipitation is a non-negotiable step in ensuring the method's validity. The IS, a molecule structurally similar to the analyte, is added at a known concentration to all samples, calibrators, and quality controls. It compensates for variability in extraction efficiency and matrix effects, thereby ensuring accurate quantification.[4]

Detailed Protocol: Protein Precipitation with Acetonitrile

This protocol is a robust starting point for the analysis of various statins in human plasma.

1. Sample and Reagent Preparation:

- Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

- Prepare a stock solution of the statin and a separate stock solution of the internal standard (e.g., a stable isotope-labeled version of the statin) in a suitable organic solvent (e.g., methanol or acetonitrile).

- Prepare working solutions of the statin for calibration standards and quality control (QC) samples by diluting the stock solution with a mixture of organic solvent and water.

- Prepare a working solution of the internal standard.

2. Sample Spiking and Precipitation:

- To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

- Add 10 µL of the internal standard working solution and vortex briefly.

- Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability). The 3:1 ratio of acetonitrile to plasma is critical for effective protein removal.

- Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

3. Centrifugation and Supernatant Transfer:

- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being cautious not to disturb the protein pellet.

4. Analysis:

- Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Self-Validating System and Quality Control for PPT

To ensure the reliability of the PPT method, the following validation parameters, as recommended by the ICH M10 guideline on bioanalytical method validation, should be assessed:[5][6][7][8]

-

Calibration Curve: A calibration curve consisting of a blank sample (matrix processed without IS), a zero sample (matrix processed with IS), and at least six non-zero concentration levels should be prepared and analyzed with each batch of samples.

-

Quality Control Samples: Low, medium, and high QC samples should be prepared and analyzed in replicate (n≥3) with each batch to assess the accuracy and precision of the method.

-

Matrix Effect: This is a significant consideration for PPT. It is evaluated by comparing the response of the analyte in a post-extraction spiked blank plasma sample to the response of the analyte in a neat solution at the same concentration.[9]

-

Recovery: The extraction recovery is determined by comparing the analyte response in a pre-extraction spiked plasma sample to that of a post-extraction spiked sample. For PPT, recoveries are typically in the range of 80-110%.[9]

Troubleshooting Common PPT Issues

-

Low Analyte Recovery: This can be due to co-precipitation with proteins. Optimizing the type and volume of the precipitating solvent or adjusting the pH can help.[10]

-

High Matrix Effect (Ion Suppression or Enhancement): PPT is prone to matrix effects as it does not remove all endogenous interferences. If significant matrix effects are observed, further cleanup using LLE or SPE may be necessary.[11]

-

Clogged LC Column: Incomplete protein removal can lead to column clogging. Ensure adequate centrifugation time and speed, and carefully transfer the supernatant.[12]

Diagram: Protein Precipitation Workflow

A schematic of the protein precipitation workflow.

II. Liquid-Liquid Extraction (LLE): Enhancing Selectivity and Cleanliness

Liquid-liquid extraction is a sample cleanup technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. LLE generally provides a cleaner extract than PPT, reducing matrix effects.[13]

Causality Behind Experimental Choices in LLE

The success of LLE hinges on the careful selection of the extraction solvent and the control of pH.

-

Solvent Selection: The choice of the organic solvent is dictated by the polarity of the statin. For more lipophilic statins like simvastatin and atorvastatin, non-polar solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate are effective.[14][15] For more polar statins, a more polar solvent may be required. The solvent should be immiscible with water and have a low boiling point for easy evaporation.

-

pH Adjustment: The pH of the aqueous phase is a critical parameter that influences the extraction efficiency of ionizable analytes like statins. Most statins are acidic drugs. By adjusting the pH of the plasma sample to be at least two pH units below the pKa of the statin, the analyte will be in its neutral, more lipophilic form, which will preferentially partition into the organic phase.[15] For example, a pH of 4.5 is often used for simvastatin extraction to ensure it is in its non-ionized state.[14]

Detailed Protocol: Liquid-Liquid Extraction for Lipophilic Statins

This protocol is optimized for the extraction of lipophilic statins like simvastatin and atorvastatin.

1. Sample and Reagent Preparation:

- Follow the same initial steps for plasma, standard, and QC preparation as in the PPT protocol.

- Prepare a pH 4.5 ammonium acetate buffer.

2. Sample Pre-treatment and Extraction:

- To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

- Add 50 µL of the internal standard working solution and vortex briefly.

- Add 50 µL of pH 4.5 ammonium acetate buffer and vortex. This step adjusts the pH to favor the extraction of the acidic statin.

- Add 1 mL of methyl tert-butyl ether (MTBE).

- Vortex for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

3. Phase Separation and Organic Layer Transfer:

- Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete phase separation.

- Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.

4. Evaporation and Reconstitution:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water).

5. Analysis:

- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Self-Validating System and Quality Control for LLE

The validation parameters for LLE are similar to those for PPT, with a particular emphasis on:

-

Recovery: LLE recovery can be more variable than PPT. It is crucial to demonstrate consistent and reproducible recovery across the calibration range. Recoveries for LLE are often in the range of 70-95%.[9][16]

-

Matrix Effect: While LLE provides a cleaner extract than PPT, the potential for matrix effects should still be thoroughly investigated.[9]

Troubleshooting Common LLE Issues

-

Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases is a common problem that can hinder phase separation and lead to poor recovery.[17] To mitigate this, gentle mixing instead of vigorous vortexing can be employed. Adding salt ("salting out") can also help to break emulsions.[17]

-

Low Recovery: This can be caused by incomplete extraction due to an inappropriate solvent or pH. Re-evaluate the pKa of the analyte and adjust the pH accordingly. Trying a different extraction solvent may also improve recovery.[15]

-

Poor Reproducibility: Inconsistent vortexing times, incomplete phase separation, or variable evaporation and reconstitution steps can all contribute to poor reproducibility. Automation of the LLE process can help to minimize these variabilities.

Diagram: Liquid-Liquid Extraction Workflow

A schematic of the liquid-liquid extraction workflow.

III. Solid-Phase Extraction (SPE): The Gold Standard for Purity and Sensitivity

Solid-phase extraction is a highly selective and efficient sample preparation technique that provides the cleanest extracts, minimizing matrix effects and often enabling lower limits of quantification.[18] The principle of SPE involves the partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

Causality Behind Experimental Choices in SPE

The success of an SPE method is critically dependent on the selection of the appropriate sorbent and the optimization of the wash and elution steps.

-

Sorbent Selection: The choice of the solid phase is based on the physicochemical properties of the statin.

-

Reversed-Phase (e.g., C18, C8): These non-polar sorbents are suitable for the extraction of lipophilic statins from the aqueous plasma matrix. The statin is retained on the sorbent via hydrophobic interactions.

-

Mixed-Mode (e.g., Reversed-Phase and Ion-Exchange): These sorbents offer dual retention mechanisms and can provide enhanced selectivity, especially for statins with ionizable functional groups.

-

-

Wash and Elution Solvents: The wash step is designed to remove endogenous interferences from the sorbent while retaining the analyte. The elution step uses a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent, thereby eluting the analyte for collection. The pH of the loading, washing, and elution solvents is critical for controlling the retention and elution of ionizable statins.[19]

Detailed Protocol: Solid-Phase Extraction for Hydrophilic Statins

This protocol is a general guideline for the extraction of more hydrophilic statins like pravastatin and rosuvastatin using a reversed-phase SPE cartridge.

1. Sample and Reagent Preparation:

- Follow the same initial steps for plasma, standard, and QC preparation as in the previous protocols.

- Prepare a conditioning solvent (e.g., methanol), an equilibration solvent (e.g., water), a wash solvent (e.g., 5% methanol in water), and an elution solvent (e.g., acetonitrile).

2. SPE Cartridge Conditioning and Equilibration:

- Condition the SPE cartridge (e.g., a C18 cartridge) by passing 1 mL of methanol through it. This solvates the stationary phase.

- Equilibrate the cartridge by passing 1 mL of water through it. This prepares the sorbent for the aqueous sample. Do not let the cartridge dry out.

3. Sample Loading:

- Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of water) onto the SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).

4. Washing:

- Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.

5. Elution:

- Elute the statin from the cartridge with 1 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.

6. Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution.

7. Analysis:

- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Self-Validating System and Quality Control for SPE

For SPE, in addition to the standard validation parameters, it is crucial to assess:

-

Recovery: SPE can sometimes suffer from incomplete recovery if the wash step is too harsh or the elution is incomplete. Consistent recovery is essential. Recoveries for SPE are typically high, often exceeding 85%.[16]

-

Lot-to-Lot Reproducibility of SPE Cartridges: It is good practice to evaluate the performance of different lots of SPE cartridges to ensure the long-term reproducibility of the method.

Troubleshooting Common SPE Issues

-

Low Recovery: This can be due to analyte breakthrough during sample loading (flow rate too high), premature elution during the wash step (wash solvent too strong), or incomplete elution (elution solvent too weak).[20][21]

-

High Backpressure: This can be caused by clogging of the SPE cartridge frit with particulate matter from the plasma sample. A pre-centrifugation or filtration step before loading can help.[22]

-

Poor Reproducibility: Inconsistent flow rates during loading, washing, and elution are a major source of variability. Using an automated SPE system can significantly improve reproducibility.[23]

Diagram: Solid-Phase Extraction Workflow

Sources

- 1. Technical Tip: Protein Precipitation [phenomenex.com]

- 2. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method [mdpi.com]

- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 11. Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.dutscher.com [pdf.dutscher.com]

- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 14. scielo.br [scielo.br]

- 15. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]

- 16. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. welch-us.com [welch-us.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. hawach.com [hawach.com]

- 23. Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Lovastatin and its Metabolites

[1][2][3][4]

Executive Summary

Lovastatin is a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It presents a unique bioanalytical challenge: it exists as a prodrug (Lactone) which reversibly hydrolyzes to its active form (Hydroxy Acid) in vivo and in vitro. This interconversion is pH- and temperature-dependent, making accurate quantification difficult.

This guide provides two validated protocols:

-

HPLC-UV: For pharmaceutical quality control and fermentation broth analysis (high concentration).[1]

-

LC-MS/MS: For pharmacokinetic (PK) studies in biological matrices (low concentration, high sensitivity).[2]

Key Technical Insight: The reliability of these methods hinges not just on the column choice, but on the strict control of pH during sample preparation to freeze the Lactone/Acid equilibrium.

The Chemical Challenge: Lactone-Acid Interconversion

Before attempting separation, one must understand the analyte's instability. Lovastatin (Lactone) hydrolyzes to Lovastatin Acid (active metabolite) under alkaline conditions.[3] Conversely, the Acid form can cyclize back to the Lactone under acidic conditions.

-

Physiological pH (7.4): Slow conversion of Lactone to Acid.

-

Alkaline pH (>8): Rapid hydrolysis to Acid.

-

Acidic pH (<3): Lactonization (Acid

Lactone). -

Artifacts: In the presence of Methanol and acid, Lovastatin Acid can form a methyl ester artifact.

Expert Recommendation: Maintain sample pH between 4.5 and 5.5 during extraction and storage. Use Acetonitrile (ACN) rather than Methanol for reconstitution if acidic mobile phases are used, or keep temperatures at 4°C.

Visualization: Stability & Interconversion Pathways

Caption: Figure 1. The pH-dependent equilibrium between Lovastatin Lactone and Acid.[4] Sample preparation must target the "Stability Window" (pH 4.5–5.5) to prevent artificial interconversion.

Protocol A: HPLC-UV for QC and Fermentation

Application: Raw material testing, tablet assay, fermentation broth monitoring.

Sensitivity:

Chromatographic Conditions

-

System: HPLC with UV/DAD Detector.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C8 or Symmetry C18), 150

4.6 mm, 5-

Why C8? Lovastatin is highly lipophilic. A C8 column often provides sharper peaks and shorter run times than C18, though C18 is also standard.

-

-

Wavelength: 238 nm (Max absorption for the hexahydronaphthalene ring).

-

Column Temp: 25°C (Room Temp).

-

Flow Rate: 1.0 - 1.5 mL/min.

Mobile Phase & Gradient

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Mobile Phase B: Acetonitrile (HPLC Grade).[5]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 40 | 60 | Injection |

| 8.0 | 10 | 90 | Linear Gradient |

| 10.0 | 10 | 90 | Hold |

| 10.1 | 40 | 60 | Re-equilibration |

| 15.0 | 40 | 60 | Stop |

Note: Acidic mobile phase is used here to sharpen the acid peak, but run times must be short to prevent on-column lactonization.

Protocol B: LC-MS/MS for Biological Matrices (Plasma)

Application: Clinical trials, PK studies, Bioequivalence. Sensitivity: 0.05 – 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation is often insufficient for removing interferences at low levels. LLE is preferred.

Reagents:

-

Internal Standard (IS): Simvastatin (structural analog) or Deuterated Lovastatin.

-

Buffer: Ammonium Acetate (50 mM, pH 4.5).[8]

-

Extraction Solvent: Diethyl Ether : Dichloromethane (3:2 v/v) OR Methyl tert-butyl ether (MTBE).

Workflow:

-

Aliquot: 200

L Plasma into a glass tube. -

Spike: Add 20

L Internal Standard. -

Buffer: Add 100

L Ammonium Acetate buffer (pH 4.5). (CRITICAL STEP)-

Reasoning: This locks the Lactone/Acid ratio.

-

-

Extract: Add 3 mL Extraction Solvent. Vortex 2 mins.

-

Separate: Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Dry: Transfer organic layer to clean tube; evaporate under Nitrogen stream at 35°C.

-

Reconstitute: Dissolve residue in 100

L Mobile Phase. Transfer to autosampler vials (keep at 4°C).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Column: Acquity UPLC BEH C18 (2.1

Mobile Phase:

-

A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

-

B: Acetonitrile (with 0.1% Formic Acid).[4]

-

Note: Ammonium formate facilitates

and

Gradient Program:

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.0 | 40 | 0.4 |

| 0.5 | 40 | 0.4 |

| 2.5 | 95 | 0.4 |

| 3.5 | 95 | 0.4 |

| 3.6 | 40 | 0.4 |

| 5.0 | 40 | 0.4 |

Mass Spectrometry Parameters (Polarity Switching)

To maximize sensitivity, use Positive mode for the Lactone (protonation favored) and Negative mode for the Acid (deprotonation favored), or Positive for both if using ammonium adducts. The parameters below utilize the robust Positive/Negative Switching method for highest specificity.

| Analyte | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| Lovastatin (Lactone) | ESI (+) | 405.3 | 199.1 | 15-20 | Quantifier |

| 422.3 | 303.2 | 15 | Qualifier | ||

| Lovastatin Acid | ESI (-) | 421.3 | 319.2 | 20-25 | Quantifier |

| 421.3 | 101.0 | 30 | Qualifier | ||

| Simvastatin (IS) | ESI (+) | 419.3 | 199.1 | 15-20 | IS |

Note: If your MS does not support fast polarity switching, run both in Positive mode using Ammonium adducts (

Visualization: Bioanalytical Workflow

Caption: Figure 2. Optimized extraction workflow ensuring analyte stability and high recovery.

Method Validation & Troubleshooting

System Suitability Criteria

-

Resolution (

): > 2.0 between Lovastatin and Lovastatin Acid. -

Tailing Factor: < 1.5.

-

Precision (RSD): < 2.0% for HPLC-UV; < 15% for LC-MS/MS (at LOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Broadening (Acid) | pH mismatch or column overload. | Ensure mobile phase pH is controlled. Reduce injection volume. |

| Split Peaks | Solvent mismatch. | Reconstitute sample in starting mobile phase (e.g., 40% ACN). |

| Conversion Artifacts | Sample sitting too long. | Keep autosampler at 4°C. Analyze within 24 hours. |

| Low Sensitivity (MS) | Ion suppression. | Check matrix effect. Switch from Protein Precip to LLE. |

References

-

Determination of lovastatin and its active metabolites in human plasma with high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Quantitation of lovastatin and its hydroxy acid in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B. [Link]

-

Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Journal of Chromatographic Science. [Link]

-

A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma. Biological & Pharmaceutical Bulletin. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. rjptonline.org [rjptonline.org]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Statin Quantification

Topic: Overcoming Matrix Effects & Interconversion Challenges in LC-MS/MS Bioanalysis

Welcome to the Technical Support Center

Status: Operational | Tier: Advanced Bioanalysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

You are likely here because your calibration curves are non-linear, your internal standards are behaving erratically, or your statin lactone/acid ratios are shifting during storage. In the quantification of statins (e.g., Atorvastatin, Simvastatin, Rosuvastatin) from biological matrices, Matrix Effects (ME) and Chemical Instability are the twin pillars of assay failure.

This guide moves beyond basic "check your column" advice. We will dismantle the specific mechanisms of ion suppression caused by phospholipids and the pH-dependent interconversion of statin metabolites.

Quick Navigation

Module 1: The Statin Paradox (Lactone vs. Acid Stability)

The Issue: Statins exist in a reversible equilibrium between their active Hydroxy Acid form and their inactive Lactone form. This interconversion is pH-dependent and can occur ex vivo (during sample collection, storage, or extraction), leading to false quantification data.

The Mechanism:

-

Acidic Conditions (pH < 5): Favors Lactonization (Acid

Lactone). -

Basic Conditions (pH > 8): Favors Hydrolysis (Lactone

Acid). -

The Trap: Standard protein precipitation (PPT) often uses acidic additives (Formic Acid), which can artificially spike your Lactone concentrations.

The Solution: "Freezing" the Equilibrium To quantify both forms accurately, you must maintain a pH window where the interconversion rate is kinetically slowest (typically pH 4.5–5.0) and keep samples cold.

Workflow Visualization: pH-Dependent Interconversion

Figure 1: The pH-dependent equilibrium of statins.[1][2][3] Extreme pH shifts drive conversion; mild acidic buffering (pH 4.5) combined with low temperature stabilizes the ratio.

Module 2: Diagnosing Matrix Effects (The Matuszewski Protocol)

The Issue: You observe signal suppression (loss of sensitivity) or enhancement (signal spikes) in patient samples compared to solvent standards. This is likely due to Glycerophosphocholines (GPCs) and Lysophospholipids co-eluting with your analyte.

The Protocol: Do not guess. Quantify the Matrix Factor (MF) using the method defined by Matuszewski et al. [1].

Step-by-Step Assessment Protocol

-

Prepare Three Sets of Samples:

-

Set A (Neat Standards): Analyte spiked into pure mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard extraction).

-

-

Calculate Parameters:

| Parameter | Formula | Interpretation |

| Matrix Factor (MF) | Area (Set B) / Area (Set A) | < 1.0 : Suppression (Ion competition)> 1.0 : Enhancement= 1.0 : Clean Matrix |

| Recovery (RE) | Area (Set C) / Area (Set B) | Efficiency of the extraction step itself. |

| Process Efficiency (PE) | Area (Set C) / Area (Set A) | The total yield of the method (MF × RE). |

Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidelines [2], the IS-normalized MF should have a CV < 15% across 6 different lots of matrix (including lipemic and hemolyzed lots).

Module 3: Advanced Cleanup (Phospholipid Removal)[1][2][4]

The Issue: Traditional Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >90% of phospholipids in the sample. These lipids accumulate on your column and source, causing "ghost peaks" and suppression in subsequent runs.